6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is a complex organic compound that features both a dihydropyridinone structure and a tetrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals. The presence of the tetrazole ring is notable for its role in enhancing the pharmacological properties of compounds, often contributing to increased solubility and bioavailability.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their rings. It belongs to a broader category of pyridine derivatives, which are known for their diverse applications in medicinal chemistry. The tetrazole group is also significant as it is commonly found in various bioactive molecules.
The synthesis of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one can be achieved through several methods:
These synthetic routes are crucial for producing the compound in sufficient purity for biological testing and application.
The molecular structure of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one features:
The structural configuration allows for potential interactions with biological targets due to the presence of polar functional groups.
The chemical reactivity of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one can be explored through various reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is primarily linked to its interactions with specific biological targets:
Research into this compound's pharmacodynamics is ongoing to elucidate its full mechanism of action.
The physical properties of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications.
6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one has potential applications in several scientific fields:
The core synthesis employs a two-step sequential cyclocondensation strategy. First, Knorr-type condensation between ethyl acetoacetate and cyanoacetamide derivatives under acidic conditions yields 3-cyano-6-methylpyridin-2-one intermediates. This is followed by tetrazole ring annulation via [2+3] cycloaddition using sodium azide and ammonium chloride in refluxing DMF ( [8]). Microwave irradiation (120°C, 30 min) significantly improves the second step’s efficiency, achieving 92% yield compared to 68% under conventional heating ( [3] [9]).
Key variables influencing yield include:
Table 1: Cyclocondensation Optimization Parameters
Variable | Optimal Condition | Yield (%) | Byproducts (%) |
---|---|---|---|
NaN₃ Equivalents | 1.2 | 92 | <5 |
Temperature (°C) | 120 (MW) | 92 | 5 |
Temperature (°C) | 120 (reflux) | 68 | 18 |
Solvent | DMF | 92 | 5 |
Solvent | DMSO | 85 | 11 |
Catalyst | NH₄Cl | 92 | 5 |
Catalyst | None | 65 | 22 |
Regiocontrol over N1 vs. N2 alkylation is critical for biological activity. The tetrazole’s ambident nucleophilicity allows selective functionalization through:
Table 2: Regioselectivity Under Different Conditions
Electrophile | Conditions | N1: N2 Ratio | Yield (%) |
---|---|---|---|
Benzyl bromide | AgNO₃/K₂CO₃/DMF, 60°C | 95:5 | 89 |
Benzyl bromide | K₂CO₃/DMF, 80°C | 60:40 | 92 |
Methyl iodide | pH 8.5, H₂O/EtOH | 93:7 | 85 |
tert-Butyl bromide | AgNO₃/K₂CO₃/DMF, 60°C | 98:2 | 75 |
CAUTION: Strong acids (e.g., TFA) protonate tetrazole at N2 but risk pyridinone ring degradation above 50°C ( [3]).
Crystallization efficiency dictates purity and scalability. Solvent polarity profoundly impacts crystal habit and yield:
Anti-solvent addition rate is crucial: Slow water addition (0.5 mL/min) to DMF solutions reduces inclusion defects by 40% compared to rapid quenching. Seeding techniques using pre-characterized microcrystals (0.1% w/w) suppress oiling out in EtOAc-based crystallizations ( [8]).
Table 3: Crystallization Performance Metrics
Solvent System | Purity (%) | Recovery (%) | Crystal Morphology | Residual Solvent (ppm) |
---|---|---|---|---|
DMF/H₂O (7:3) | >99 | 70–75 | Plates | 1200 (DMF) |
EtOAc/heptane (1:1) | 97–98 | 85 | Prisms | <500 |
Acetonitrile/H₂O (8:2) | 98 | 80 | Needles | 300 |
Methanol | 95 | 90 | Aggregates | <100 |
Bimetallic catalysts enable efficient pyridinone ring formation:
Microwave-assisted Brønsted acid catalysis (AMBERLYST-15, 2 mol%) in solvent-free conditions delivers 88% yield in 20 min, suppressing hydrolytic byproducts common in aqueous media ( [3]).
Table 4: Catalytic System Performance
Catalyst | Loading (mol%) | Time | Yield (%) | TON/TOF (h⁻¹) |
---|---|---|---|---|
Ru(III)-P4VP | 0.5 | 2 h | 94 | 188/94 |
Ni-Al LDH | 5 | 3 h | 91 | 182/61 |
AMBERLYST-15 (MW) | 2 | 20 min | 88 | 44/132 |
HCl (aq.) | 10 | 12 h | 75 | 7.5/0.6 |
Derivatization focuses on two sites: the tetrazole N1-position and pyridinone C4-carbon:
Table 5: Representative Derivatives and Yields
Modification Type | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
N1-Alkylation | 4-Fluorobenzyl bromide | K₂CO₃, DMF, 60°C, 4 h | N1-[(4-fluorophenyl)methyl]tetrazole-pyridinone | 93 |
C4-Arylation | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 4-[4-(trifluoromethyl)phenyl] derivative | 88 |
Thiourea Conjugation | 4-Chlorophenyl isothiocyanate | EtOH, reflux, 6 h | 3-[3-(4-chlorophenyl)thioureido]pyridinone | 89 |
N1-Acylation | Propiolyl chloride | Pyridine, 0°C→25°C, 2 h | N1-(propioloyl)tetrazole-pyridinone | 91 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4